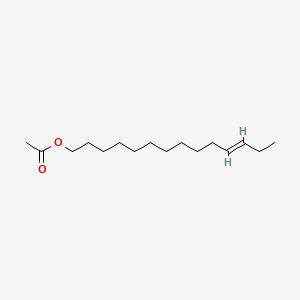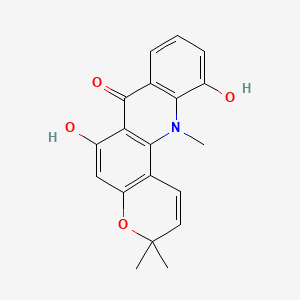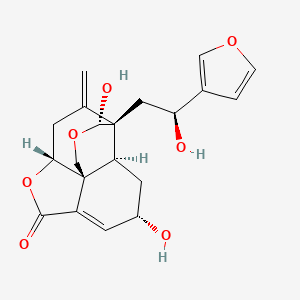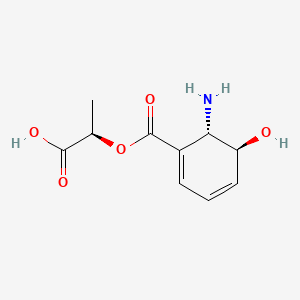
Tanacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanacin is a natural product found in Cota segetalis and Cotula cinerea with data available.
Scientific Research Applications
1. Composition and Quantitative Analysis
Tanacin, found in common tansy (Tanacetum vulgare), is a biologically active substance consisting of flavonoids and phenol carboxylic acids, with the main component being the flavonoid aglycone luteolin. A spectrophotometric method has been developed for determining total flavonoids and phenol carboxylic acids in tanacin and in tansy inflorescence, essential for standardizing the preparation of this substance (Adikhodzhaeva, Ban'kovskii, Glyzin, & Krivut, 2004).
2. Structural Analysis
The structure of tanacin, a sesquiterpene lactone, was identified from the leaves of Tanacetum pseudoachillea C. Winkl. Its structure was determined as 6-angeloyloxy-1,10-epoxygermacr-4,11(13)-dien-8,12-olide based on PMR spectrum interpretation. This research also demonstrated the chemical conversion of tanacin into chrysanin, confirming its established structure (Yunusov, Abdullaev, Kasymov, Sidyakin, & Yagudaev, 1976).
3. Anticancer Properties
A study on Tanacetum huronense (Lake Huron tansy) revealed the presence of sesquiterpenoid lactones with anticancer properties. Among these, tanacin exhibited significant inhibition of human glioblastoma cell proliferation with an IC50 value of 4.5 μg/mL (Dissanayake, Bejcek, Zhang, & Nair, 2016).
properties
CAS RN |
57138-50-8 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-6-12(3)18(21)23-14-9-11(2)7-8-16-20(5,25-16)10-15-17(14)13(4)19(22)24-15/h6,9,14-17H,4,7-8,10H2,1-3,5H3/b11-9+,12-6+ |
InChI Key |
DTOFRQNTRKNUMY-WIPAEPSYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1/C=C(/CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)\C |
SMILES |
CC=C(C)C(=O)OC1C=C(CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C=C(CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)C |
synonyms |
tanacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1234611.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)







![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)